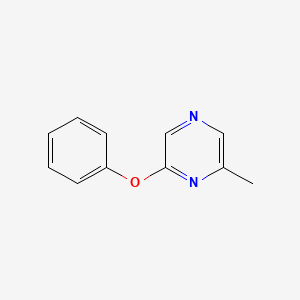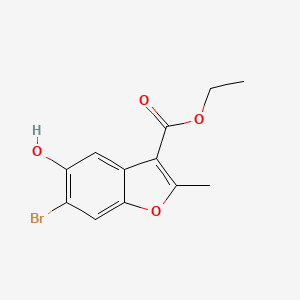![molecular formula C22H32N6OS B6500091 N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide CAS No. 946210-30-6](/img/structure/B6500091.png)
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a synthetic organic compound characterized by its complex structure, featuring both a pyrazolopyrimidine core and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide typically involves multi-step procedures starting with commercially available precursors. Common synthetic routes include:
Formation of the Pyrazolopyrimidine Core: : This step involves the cyclization of appropriate intermediates under controlled conditions, often requiring catalysts and specific temperature settings.
Functionalization: : Introduction of the methylsulfanyl and propylamino groups through substitution reactions.
Coupling with Adamantane: : The adamantane carboxamide moiety is attached via amide bond formation, usually facilitated by coupling agents like EDCI or HATU.
Industrial Production Methods
On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes careful control of temperature, pH, solvent selection, and reaction time. Continuous flow reactors are sometimes employed to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: : Conversion of the methylsulfanyl group to sulfoxide or sulfone under oxidative conditions.
Reduction: : The compound can undergo reduction, particularly at the pyrazolopyrimidine ring.
Substitution: : Functional groups can be substituted, especially on the adamantane or pyrazolopyrimidine cores.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: : Utilizes nucleophiles like amines or alkoxides, often in the presence of a base such as sodium hydride (NaH).
Major Products
The major products from these reactions depend on the specific conditions and reagents used, but typically include oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is utilized in:
Medicinal Chemistry: : Investigated for its potential as a therapeutic agent due to its unique structure.
Biological Research: : Used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: : Employed in material sciences for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide involves binding to specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The adamantane moiety contributes to the compound's stability and ability to interact with hydrophobic pockets in proteins, while the pyrazolopyrimidine core is crucial for its biological activity.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide stands out due to its dual functional groups (adamantane and pyrazolopyrimidine), which confer unique properties such as enhanced stability and specific biological activity.
Similar Compounds
N-{2-[6-(methylthio)-4-aminopyrimidin-1-yl]ethyl}adamantane-1-carboxamide
N-{2-[4-(propylamino)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide
N-{2-[6-(ethylthio)-4-(propylamino)-1H-pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
These compounds share structural similarities but differ in specific substituents, impacting their physical and chemical properties.
There you have it. Comprehensive enough for you?
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6OS/c1-3-4-23-18-17-13-25-28(19(17)27-21(26-18)30-2)6-5-24-20(29)22-10-14-7-15(11-22)9-16(8-14)12-22/h13-16H,3-12H2,1-2H3,(H,24,29)(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFPAYYNFAONAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6500011.png)
![2-[(4-{[(4-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B6500012.png)
![ethyl 4-{2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500019.png)

![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6500038.png)
![N-(4-chlorophenyl)-2-{[4-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6500039.png)
![methyl 4-{2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6500040.png)
![tert-butyl 3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B6500045.png)

![2-(2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6500071.png)

![2-(2-{[(3-chlorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B6500077.png)
![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide](/img/structure/B6500085.png)
![(E)-2-amino-N-butyl-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B6500099.png)
